molecular formula C25H30N4O5 B264599 Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Numéro de catalogue B264599
Poids moléculaire: 466.5 g/mol
Clé InChI: IMMVCWQIBVQMNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "EMT" and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of inflammation, and EMT has been shown to have anti-inflammatory effects. In

Mécanisme D'action

EMT inhibits the enzyme phosphodiesterase 4 (Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate), which plays a critical role in the regulation of inflammation. Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in the regulation of inflammation. By inhibiting Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate, EMT increases cAMP levels, which in turn reduces inflammation.
Biochemical and Physiological Effects:
EMT has been shown to have anti-inflammatory effects in several animal models of inflammation. EMT has been shown to reduce airway inflammation in a mouse model of asthma and to reduce colonic inflammation in a mouse model of IBD. EMT has also been shown to have neuroprotective effects in a rat model of traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

EMT has several advantages for use in lab experiments. It is a potent inhibitor of Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate and has been shown to have anti-inflammatory effects in several animal models of inflammation. However, EMT has limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EMT also has a short half-life, which can limit its effectiveness in some applications.

Orientations Futures

There are several future directions for research on EMT. One area of research is the development of more effective formulations of EMT that improve its solubility and half-life. Another area of research is the exploration of EMT's potential therapeutic applications in other inflammatory and neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of EMT and its effects on other signaling pathways involved in inflammation.

Méthodes De Synthèse

The synthesis of EMT involves several steps, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with 4-methoxyphenylpiperazine to form the intermediate compound, which is then reacted with 1,3-dimethylbarbituric acid to form the final product, EMT. The synthesis of EMT has been optimized to produce high yields of pure product.

Applications De Recherche Scientifique

EMT has been the subject of extensive scientific research due to its potential therapeutic applications. EMT has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). EMT has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Propriétés

Nom du produit

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Formule moléculaire

C25H30N4O5

Poids moléculaire

466.5 g/mol

Nom IUPAC

ethyl 4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H30N4O5/c1-4-34-24(31)21-22(17-5-9-19(32-2)10-6-17)26-25(27-23(21)30)29-15-13-28(14-16-29)18-7-11-20(33-3)12-8-18/h5-12,21-22H,4,13-16H2,1-3H3,(H,26,27,30)

Clé InChI

IMMVCWQIBVQMNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

SMILES canonique

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.